gamma-Chlordene
Overview
Description
Gamma-Chlordene, also known as trans-Chlordane, is an organochlorine compound that belongs to the cyclodiene family of insecticides. It is a white solid with a slightly pungent, chlorine-like odor. This compound was widely used as a pesticide for agricultural crops, livestock, lawns, gardens, and termite treatment until it was banned due to its environmental persistence and potential health hazards .
Preparation Methods
Gamma-Chlordene is synthesized through the Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene to form the intermediate chlordene. This intermediate is then chlorinated under specific conditions to produce this compound. The industrial production of this compound involves chlorination of the Diels-Alder adduct, resulting in a mixture of isomers, including cis- and trans-Chlordane .
Chemical Reactions Analysis
Gamma-Chlordene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlordane epoxides, such as oxychlordane.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Gamma-Chlordene has been used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for gas chromatography and mass spectrometry.
Biology: Studying the effects of organochlorine pesticides on biological systems and their environmental impact.
Medicine: Investigating the toxicological effects of this compound on human health, including its potential carcinogenicity and neurotoxicity.
Industry: Historically used as a pesticide for termite control and crop protection
Mechanism of Action
Gamma-Chlordene exerts its effects by interfering with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptors, inhibiting the normal function of GABA, which is an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, causing convulsions and eventually death in insects. In mammals, this compound can also affect the central nervous system, leading to similar neurotoxic effects .
Comparison with Similar Compounds
Gamma-Chlordene is similar to other cyclodiene insecticides, such as:
Cis-Chlordane: Another isomer of chlordane with similar chemical properties and uses.
Heptachlor: A related cyclodiene insecticide with a similar mechanism of action but different chemical structure.
Aldrin and Dieldrin: Cyclodiene insecticides with similar environmental persistence and toxicity. This compound is unique due to its specific isomeric form and its distinct chemical and toxicological properties compared to its isomers and related compounds
Properties
IUPAC Name |
(1S,4R,7R,8R,10R)-2,3,4,5,6,10-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-5-2-1-3-4(5)7(13)9(15)10(3,16)8(14)6(2)12/h2-5H,1H2/t2-,3+,4+,5+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGYVZYRIHEIML-VDNDHTCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1C(C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]3[C@@H]1[C@@](C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912347 | |
Record name | gamma-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56641-38-4 | |
Record name | gamma-Chlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056641384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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